2,4-Dimethylaniline-d9
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Overview
Description
2,4-Dimethylaniline-d9 is a deuterated derivative of 2,4-dimethylaniline, where nine hydrogen atoms are replaced by deuterium. This compound is primarily used as a stable isotope-labeled internal standard in various analytical applications. Its molecular formula is C8H2D9N, and it has a molecular weight of 130.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethylaniline-d9 typically involves the deuteration of 2,4-dimethylaniline. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperature to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The product is then purified using standard techniques such as distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylaniline-d9 undergoes various chemical reactions typical of arylamines. These include:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation using palladium on carbon (Pd/C) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are employed.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2,4-Dimethylaniline-d9 is widely used in scientific research due to its stable isotope labeling. Applications include:
Mechanism of Action
The mechanism of action of 2,4-dimethylaniline-d9 is primarily related to its role as a stable isotope-labeled compound. It does not exert biological effects by itself but serves as a tracer in various analytical and research applications. The deuterium atoms in the compound allow for precise tracking and quantification using techniques such as mass spectrometry and NMR spectroscopy .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylaniline: The non-deuterated form, used in the synthesis of dyes, pesticides, and other chemicals.
N,N-Dimethylaniline: Another derivative of aniline, used as a precursor to dyes and in the production of other organic compounds.
2,6-Dimethylaniline: Similar structure with methyl groups at different positions, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2,4-Dimethylaniline-d9 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms enhances the accuracy and sensitivity of analytical techniques, making it a valuable tool in research and industry .
Properties
Molecular Formula |
C8H11N |
---|---|
Molecular Weight |
130.23 g/mol |
IUPAC Name |
2,3,5-trideuterio-4,6-bis(trideuteriomethyl)aniline |
InChI |
InChI=1S/C8H11N/c1-6-3-4-8(9)7(2)5-6/h3-5H,9H2,1-2H3/i1D3,2D3,3D,4D,5D |
InChI Key |
CZZZABOKJQXEBO-XVGWXEQOSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])N)[2H] |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C |
Origin of Product |
United States |
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